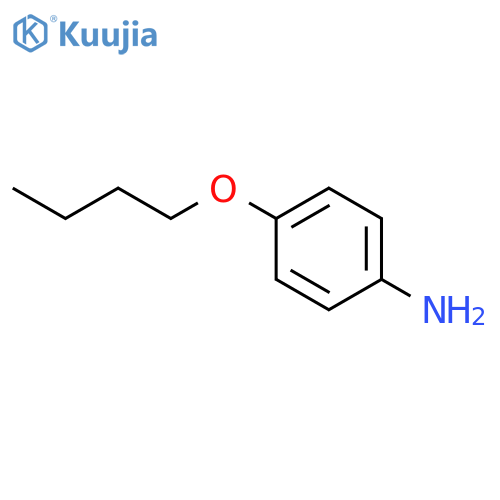Cas no 4344-55-2 (4-Butoxyaniline)

4-Butoxyaniline structure
商品名:4-Butoxyaniline
4-Butoxyaniline 化学的及び物理的性質
名前と識別子
-
- 4-Butoxyaniline
- 4-n-Butoxyaniline
- p-Butoxyaniline
- aminophenyl-n-butyl ether
- 4-butoxy-benzenamin
- p-aminophenol n-butyl ether
- 4-Butyloxybenzenamine
- Benzenamine, 4-butoxy-
- p-Butyloxyaniline
- ANILINE, p-BUTOXY-
- 4-Butyloxyaniline
- 4-(butyloxy)aniline
- P0PI549RZ4
- UBRIHZOFEJHMIT-UHFFFAOYSA-N
- 4-butoxyphenylamine
- 4-butoxy-aniline
- 4-butoxy-phenylamine
- 4-aminophenyl butyl ether
- p-Amino
- p-Aminophenyl-n-buty
- SY048765
- NS00031344
- 4-Butoxyaniline, 97%
- B1003
- (4-butoxyphenyl)amine
- NSC-5443
- BRN 2084421
- CAS-4344-55-2
- CS-0152083
- EINECS 224-402-2
- F9995-1647
- NCGC00257345-01
- Tox21_303357
- NSC 5443
- NSC5443
- MFCD00007866
- EN300-109419
- W-109026
- 4-BUTOXYBENZENAMINE
- AC-16346
- SCHEMBL112238
- A826282
- STR06320
- SB76592
- D70221
- CHEMBL3184190
- p-n-butoxyaniline
- DTXSID4048199
- p-Aminophenyl-n-butyl ether
- FT-0619160
- AKOS000104366
- UNII-P0PI549RZ4
- 4-AMINO-1-BUTOXYBENZENE
- GEO-00604
- 4-13-00-01018 (Beilstein Handbook Reference)
- DTXCID9028174
- 4344-55-2
- DB-000218
- STL376991
- BBL027664
-
- MDL: MFCD00007866
- インチ: 1S/C10H15NO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7H,2-3,8,11H2,1H3
- InChIKey: UBRIHZOFEJHMIT-UHFFFAOYSA-N
- ほほえんだ: O(C1C([H])=C([H])C(=C([H])C=1[H])N([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]
- BRN: 2084421
計算された属性
- せいみつぶんしりょう: 165.115364g/mol
- ひょうめんでんか: 0
- XLogP3: 2.6
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 回転可能化学結合数: 4
- どういたいしつりょう: 165.115364g/mol
- 単一同位体質量: 165.115364g/mol
- 水素結合トポロジー分子極性表面積: 35.2Ų
- 重原子数: 12
- 複雑さ: 108
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: 琥珀色の液体
- 密度みつど: 0.992 g/mL at 25 °C(lit.)
- ふってん: 157°C/23mmHg(lit.)
- フラッシュポイント: 華氏温度:235.4°f
摂氏度:113°c - 屈折率: n20/D 1.538(lit.)
- PSA: 35.25000
- LogP: 3.02890
- ようかいせい: 自信がない
4-Butoxyaniline セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302-H315-H319
- 警告文: P264-P270-P280-P301+P312+P330-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P501
- 危険物輸送番号:2810
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-36/37/38
- セキュリティの説明: S26-S28-S36/37/39-S45
- RTECS番号:BW9420000
-
危険物標識:

- 危険レベル:6.1
- 危険レベル:6.1
- 包装グループ:III
- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Room temperature
- セキュリティ用語:6.1
- 包装等級:III
- リスク用語:R20/21/22; R36/37/38
- TSCA:Yes
- 包装カテゴリ:III
4-Butoxyaniline 税関データ
- 税関コード:2922299090
- 税関データ:
中国税関コード:
2922299090概要:
2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき
要約:
2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
4-Butoxyaniline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1003-25G |
4-Butoxyaniline |
4344-55-2 | >98.0%(GC)(T) | 25g |
¥1100.00 | 2023-06-14 | |
| Enamine | EN300-109419-1.0g |
4-butoxyaniline |
4344-55-2 | 1g |
$38.0 | 2023-04-20 | ||
| eNovation Chemicals LLC | D519202-100g |
4-Butoxyaniline |
4344-55-2 | 97% | 100g |
$940 | 2024-05-24 | |
| Enamine | EN300-109419-5.0g |
4-butoxyaniline |
4344-55-2 | 5g |
$57.0 | 2023-04-20 | ||
| Enamine | EN300-109419-0.05g |
4-butoxyaniline |
4344-55-2 | 95% | 0.05g |
$348.0 | 2023-10-27 | |
| Enamine | EN300-109419-0.25g |
4-butoxyaniline |
4344-55-2 | 95% | 0.25g |
$381.0 | 2023-10-27 | |
| Ambeed | A135979-25g |
4-Butoxyaniline |
4344-55-2 | 97% | 25g |
$72.0 | 2025-03-18 | |
| Apollo Scientific | OR6681-5g |
4-Butoxyaniline |
4344-55-2 | 97% | 5g |
£29.00 | 2025-02-20 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1003-5G |
4-Butoxyaniline |
4344-55-2 | >98.0%(GC)(T) | 5g |
¥250.00 | 2023-06-14 | |
| eNovation Chemicals LLC | Y1043166-100g |
4-Butoxyaniline |
4344-55-2 | 97% | 100g |
$225 | 2024-06-07 |
4-Butoxyaniline サプライヤー
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:4344-55-2)4-BUTOXYANILINE
注文番号:1633647
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Monday, 14 April 2025 21:49
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:4344-55-2)4-丁氧基苯胺
注文番号:LE1633647
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:29
価格 ($):discuss personally
4-Butoxyaniline 関連文献
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
4344-55-2 (4-Butoxyaniline) 関連製品
- 7502-06-9(p-Hexadecyloxyaniline)
- 39905-45-8(4-n-Octyloxyaniline)
- 39905-47-0(p-Decyloxyaniline)
- 65039-19-2(4-Dodecyloxyaniline)
- 2391-56-2(1,5-Bis(4-aminophenoxy)pentane)
- 39905-44-7(4-Heptyloxyaniline)
- 39905-50-5(4-(pentyloxy)aniline)
- 39905-57-2(4-(Hexyloxy)aniline)
- 50262-67-4(4-N-NONYLOXYANILINE)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:4344-55-2)4-Butoxyaniline

清らかである:99%
はかる:100g
価格 ($):265.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:4344-55-2)4-BUTOXYANILINE

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ








